molecular formula C11H14BrNO3 B1526333 1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene CAS No. 873055-76-6

1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene

Cat. No. B1526333
CAS RN: 873055-76-6
M. Wt: 288.14 g/mol
InChI Key: ZOTIDWQSNCWGRN-UHFFFAOYSA-N
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Description

1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene, also known as BTMB, is an organic compound consisting of a benzene ring with a bromo substituent, a tert-butyl substituent, a methoxy substituent, and a nitro substituent. As a result of its chemical structure, BTMB exhibits a range of properties that make it useful in a variety of applications.

Scientific Research Applications

Preparation and Properties of Phosphorus Compounds

A bulky bromobenzene derivative was synthesized and used in the preparation of diphosphene and fluorenylidenephosphine, showcasing the influence of the p-methoxy group on electronic properties. This research indicates potential applications in the development of phosphorus-based materials with tailored electronic characteristics (Toyota et al., 2003).

Synthesis of Alkoxyamine Initiators for Polymerization

The synthesis of functionalized alkoxyamine initiators from various benzene derivatives, including a methoxyethylbenzene similar to 1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene, was reported. These initiators are crucial for producing block copolymers, highlighting the compound's role in advanced polymer synthesis (Miura et al., 1999).

Formation of Charge Transfer Complexes in Polymer Solar Cells

The introduction of a bromo-nitrobenzene derivative into the active layer of polymer solar cells (PSCs) significantly improved device performance. This study demonstrates the compound's utility in enhancing electron transfer processes and overall efficiency in solar energy applications (Fu et al., 2015).

properties

IUPAC Name

1-bromo-5-tert-butyl-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)7-5-8(12)9(13(14)15)6-10(7)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTIDWQSNCWGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene

Synthesis routes and methods

Procedure details

To a mixture of 2-tert-butyl-4-bromo-5-nitrophenol (C-14-a) (1.5 g, 5.5 mmol) and Cs2CO3 (2.2 g, 6.6 mmol) in DMF (6 mL) was added methyl iodide (5150 μL, 8.3 mmol). The mixture was stirred at room temperature for 4 h, diluted with H2O and extracted twice with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. After removal of solvent, the residue was washed with hexane to yield 1-tert-butyl-2-methoxy-5-bromo-4-nitrobenzene (1.1 g, 69%). 1H NMR (400 MHz, CDCl3) δ 7.58 (s, 1H), 7.44 (s, 1H), 3.92 (s, 3H), 1.39 (s, 9H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5150 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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